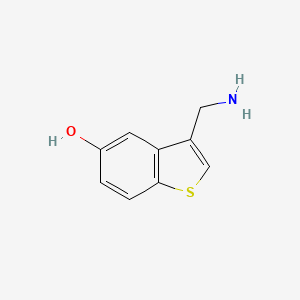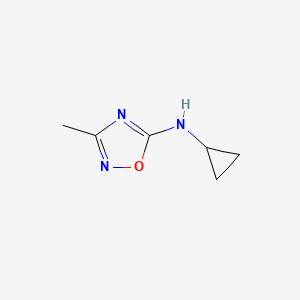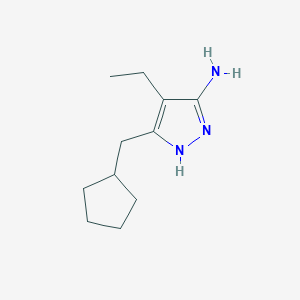
Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with formaldehyde and ammonium chloride to form the aminomethyl derivative. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of the aminomethyl intermediate and its subsequent esterification. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Aminomethyl propanol: This compound has a similar aminomethyl group but differs in its overall structure and properties.
Cyclobutane derivatives: Other cyclobutane-based compounds may share some reactivity but differ in their functional groups and applications.
Uniqueness
Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring with both an aminomethyl and a methyl ester group. This unique structure imparts specific chemical and physical properties that distinguish it from other compounds.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-3-8(4-6,5-9)7(10)11-2/h6H,3-5,9H2,1-2H3 |
InChIキー |
OZNOZACJQYGPRM-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1)(CN)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



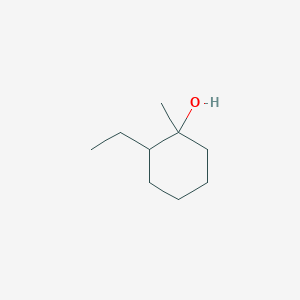
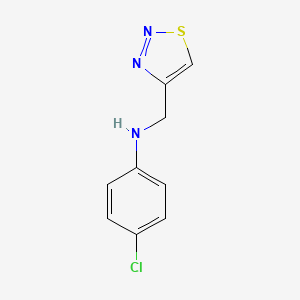
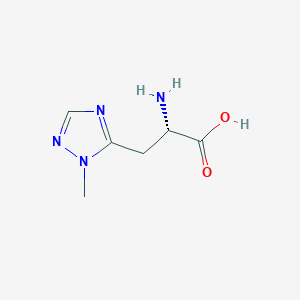
![4-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13314838.png)
![3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL](/img/structure/B13314846.png)
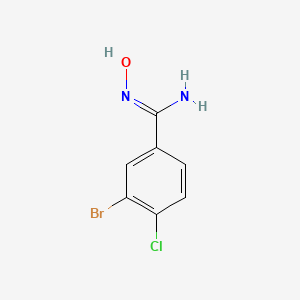
![2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol](/img/structure/B13314855.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13314861.png)

